molecular formula C13H26Cl2Si2 B3116969 Chloro-[2-[(1S,4S)-6-[chloro(dimethyl)silyl]-2-bicyclo[2.2.1]heptanyl]ethyl]-dimethylsilane CAS No. 220527-24-2

Chloro-[2-[(1S,4S)-6-[chloro(dimethyl)silyl]-2-bicyclo[2.2.1]heptanyl]ethyl]-dimethylsilane

Cat. No. B3116969
CAS RN: 220527-24-2
M. Wt: 309.4 g/mol
InChI Key: ZBQHYIPDGLTCKO-QCXCNERSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a chlorinated silane with a bicyclo[2.2.1]heptane group. Cycloalkanes like bicyclo[2.2.1]heptane are cyclic hydrocarbons where the carbon atoms are arranged in a ring . They only contain carbon-hydrogen bonds and carbon-carbon single bonds . The compound also contains silicon (Si) atoms, which are bonded to both carbon © and chlorine (Cl) atoms. These types of compounds are known as organosilicon compounds and are widely used in organic synthesis and materials science.

Scientific Research Applications

  • Synthesis and Structural Analysis : The compound's derivatives have been synthesized and structurally analyzed. For example, Wrackmeyer et al. (2000) reported on new zwitterionic heterocycles derived from 1-chloro(dimethyl)silyl-1-borylalkenes and 2-lithio-1-methylimidazole and 1-lithio-indazole, where a zwitterionic structure is present which can be alternatively described as a borane adduct of a carbene. These compounds were characterized by various spectroscopic techniques, including NMR and X-ray structural analysis (Wrackmeyer, Maisel, Milius, Badshah, Molla, & Mottalib, 2000).

  • Chemical Transformations and Synthesis of Novel Compounds : The reactivity of related chloro(dimethyl)silyl compounds has been explored in various chemical transformations. Shipov et al. (2013) described the synthesis, molecular and crystal structure, and chemical transformations of 1-organosulfonyl-2-sila-5-piperazinones into 2-aminoacid derivatives, highlighting the versatility of these compounds in synthetic applications (Shipov et al., 2013).

  • Exploration of Silicon-Phosphorus and Silicon-Arsenic Cage Compounds : Research on silicon-phosphorus and silicon-arsenic cage compounds with bicyclo[2.2.1]heptane backbones, like those described by Tekautz et al. (2007), reveals the potential of these compounds in the development of novel organometallic structures. Such studies contribute to the understanding of the chemical properties and potential applications of these complex molecules (Tekautz, Baumgartner, Dransfeld, & Hassler, 2007).

  • Development of Organoboranes and Silylating Agents : The synthesis of novel organoboranes via reactions with ethynyl(dimethyl)silyl compounds, as reported by Wrackmeyer et al. (1995), and the development of tailor-made silylating agents for efficient surface modification, as discussed by Schneider et al. (1990), demonstrate the practical applications of these compounds in material science and surface chemistry (Wrackmeyer, Wettinger, & Milius, 1995); (Schneider, Cloux, Fóti, & Kováts, 1990).

  • Photo-Induced Electron-Transfer Reactions : Kako and Nakadaira (2000) explored the photo-induced electron-transfer reactions of cyclic organosilanes, including derivatives similar to the compound . These studies contribute to a deeper understanding of the photochemical properties of organosilanes and their potential applications in advanced material science (Kako & Nakadaira, 2000).

properties

IUPAC Name

chloro-[2-[(1S,4S)-6-[chloro(dimethyl)silyl]-2-bicyclo[2.2.1]heptanyl]ethyl]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26Cl2Si2/c1-16(2,14)6-5-11-7-10-8-12(11)13(9-10)17(3,4)15/h10-13H,5-9H2,1-4H3/t10-,11?,12-,13?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQHYIPDGLTCKO-QCXCNERSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC1CC2CC1C(C2)[Si](C)(C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(CCC1C[C@H]2C[C@@H]1C(C2)[Si](C)(C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26Cl2Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloro-[2-[(1S,4S)-6-[chloro(dimethyl)silyl]-2-bicyclo[2.2.1]heptanyl]ethyl]-dimethylsilane
Reactant of Route 2
Chloro-[2-[(1S,4S)-6-[chloro(dimethyl)silyl]-2-bicyclo[2.2.1]heptanyl]ethyl]-dimethylsilane
Reactant of Route 3
Chloro-[2-[(1S,4S)-6-[chloro(dimethyl)silyl]-2-bicyclo[2.2.1]heptanyl]ethyl]-dimethylsilane
Reactant of Route 4
Chloro-[2-[(1S,4S)-6-[chloro(dimethyl)silyl]-2-bicyclo[2.2.1]heptanyl]ethyl]-dimethylsilane
Reactant of Route 5
Chloro-[2-[(1S,4S)-6-[chloro(dimethyl)silyl]-2-bicyclo[2.2.1]heptanyl]ethyl]-dimethylsilane
Reactant of Route 6
Chloro-[2-[(1S,4S)-6-[chloro(dimethyl)silyl]-2-bicyclo[2.2.1]heptanyl]ethyl]-dimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.